molecular formula C6H7NO5 B1342429 2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]- CAS No. 19374-87-9

2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-

Cat. No.: B1342429
CAS No.: 19374-87-9
M. Wt: 173.12 g/mol
InChI Key: JLZNGFXJKPJSJO-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]- is a versatile chemical compound with multifaceted applications in scientific research. It is known for its unique chemical structure and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]- typically involves the reaction of 2,5-pyrrolidinedione with hydroxyacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods: Industrial production of 2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]- involves large-scale synthesis using advanced chemical engineering techniques. The process includes the use of continuous reactors, automated control systems, and efficient purification methods to ensure consistent quality and high production rates. The industrial production methods are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical properties and enhancing its applications in different fields .

Common Reagents and Conditions: Common reagents used in the reactions of 2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]- include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from the reactions of 2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]- depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]- has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a probe for studying enzyme activities and metabolic pathways. In medicine, it has potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease processes. In industry, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The molecular targets and pathways involved in its mechanism of action are critical for understanding its therapeutic potential and optimizing its applications .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]- include succinimide, N-hydroxysuccinimide, and maleimide. These compounds share structural similarities and have comparable chemical properties .

Uniqueness: What sets 2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]- apart from its similar compounds is its unique hydroxyacetyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications that require its particular chemical and biological properties.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO5/c8-3-6(11)12-7-4(9)1-2-5(7)10/h8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZNGFXJKPJSJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609110
Record name 1-[(Hydroxyacetyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19374-87-9
Record name 1-[(Hydroxyacetyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(Glycoloyloxy)succinimide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST4K2MY5UU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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